(3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone
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Overview
Description
(3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone is a synthetic organic compound characterized by the presence of fluorine atoms on phenyl rings and a sulfonylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone typically involves multiple steps:
Formation of the Piperazine Core: The initial step involves the preparation of the piperazine ring, which can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride, such as 3-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Methanone Group: The final step involves the formation of the methanone linkage by reacting the sulfonylpiperazine intermediate with a suitable acylating agent, such as 3-fluorobenzoyl chloride, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl rings can enhance binding affinity through halogen bonding, while the sulfonylpiperazine moiety can interact with hydrophilic regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluorophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone
- (4-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone
- (3-Chlorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone
Uniqueness
Compared to similar compounds, (3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The presence of the sulfonylpiperazine moiety also provides distinct properties that can be leveraged in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-14-4-1-3-13(11-14)17(22)20-7-9-21(10-8-20)25(23,24)16-6-2-5-15(19)12-16/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYRAZGESIGOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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